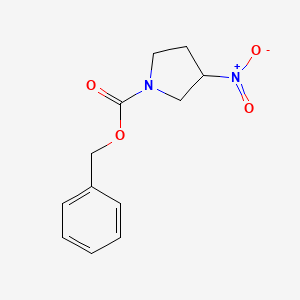

Benzyl 3-nitropyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC17400096

Molecular Formula: C12H14N2O4

Molecular Weight: 250.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2O4 |

|---|---|

| Molecular Weight | 250.25 g/mol |

| IUPAC Name | benzyl 3-nitropyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H14N2O4/c15-12(13-7-6-11(8-13)14(16)17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

| Standard InChI Key | MCRJCHCWUIYORY-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CC1[N+](=O)[O-])C(=O)OCC2=CC=CC=C2 |

Introduction

Structural and Chemical Identity

Benzyl 3-nitropyrrolidine-1-carboxylate belongs to the pyrrolidine family, a class of saturated five-membered heterocycles with one nitrogen atom. The compound’s IUPAC name, benzyl 3-nitropyrrolidine-1-carboxylate, reflects its substitution pattern: a benzyloxycarbonyl group at the nitrogen and a nitro group at the third carbon . The stereochemistry of the nitro group remains undefined in most studies, though computational models suggest a preferred equatorial orientation to minimize steric strain .

Molecular and Computed Properties

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 250.25 g/mol | |

| XLogP3 | 1.6 | |

| Topological Polar Surface Area | 75.4 Ų | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 3 |

The relatively low partition coefficient (XLogP3 = 1.6) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical feature for drug-like molecules . The polar surface area, influenced by the nitro and carboxylate groups, suggests potential for hydrogen bonding with biological targets .

Synthesis and Reaction Pathways

Dipolar Cycloaddition

The most widely reported synthesis involves 1,3-dipolar cycloaddition between azomethine ylides and nitro alkenes. This method leverages the reactivity of in situ-generated ylides, which react with nitroolefins to form the pyrrolidine ring. For example:

-

Azomethine ylide generation: Heating a mixture of an amino acid derivative (e.g., glycine) with a carbonyl compound produces the ylide.

-

Cycloaddition: The ylide reacts with a nitroalkene (e.g., β-nitrostyrene) under thermal or microwave conditions to yield the nitro-substituted pyrrolidine.

-

Benzylation: The nitrogen is subsequently protected with a benzyl chloroformate group to yield the final product.

This method achieves moderate to high yields (60–85%) and is favored for its regioselectivity and functional group tolerance.

Alternative Approaches

While less common, alkylation strategies have been explored. A patent (CN103435541B) describes the use of benzyl chloride and nicotinic acid in the presence of a composite catalyst (e.g., and quaternary ammonium salts) . Though developed for pyridinium derivatives, this method highlights the potential for adapting benzylation protocols to pyrrolidine systems .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

-NMR: Signals for the benzyl group appear as a multiplet at δ 7.2–7.4 ppm (aromatic protons), while the pyrrolidine ring protons resonate between δ 3.0–4.5 ppm. The nitro group’s deshielding effect shifts adjacent protons downfield.

-

-NMR: The carbonyl carbon of the carboxylate group is observed near δ 165 ppm, with the nitro-bearing carbon at δ 75–85 ppm.

Infrared (IR) Spectroscopy

Strong absorption bands at ~1520 cm and ~1350 cm confirm the presence of the nitro group (). The carbonyl stretch () appears at ~1720 cm.

Biological Activities and Mechanisms

Antimicrobial Properties

Derivatives of benzyl 3-nitropyrrolidine-1-carboxylate exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies suggest interference with cell wall synthesis via inhibition of penicillin-binding proteins.

Applications in Medicinal Chemistry

The compound serves as a versatile scaffold for developing:

-

Kinase inhibitors: Structural analogs have shown activity against EGFR and VEGFR2, key targets in oncology.

-

Antioxidant agents: Nitro-to-amine reduction yields derivatives with radical-scavenging properties.

Future Research Directions

-

Stereochemical Resolution: Enantioselective synthesis to explore chirality-activity relationships.

-

In Vivo Studies: Pharmacokinetic and toxicity profiling in animal models.

-

Drug Delivery Systems: Nanoformulations to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume